2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide

Cathepsin L inhibition Thiosemicarbazone SAR Enzyme inhibitor potency

2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide, widely referenced as KGP94 (CAS 1131456-28-4), is a functionalized benzophenone thiosemicarbazone that acts as a potent, reversible, time-dependent, and competitive small-molecule inhibitor of the lysosomal cysteine protease cathepsin L (CTSL). With a molecular formula of C14H12BrN3OS and a molecular weight of 350.23 g/mol, KGP94 incorporates a meta-bromo substituent on one aryl ring and a meta-hydroxy group on the second aryl ring—a substitution pattern identified through systematic structure-activity relationship (SAR) studies as critical for achieving both nanomolar inhibitory potency and marked selectivity over the closely related protease cathepsin B.

Molecular Formula C14H12BrN3OS
Molecular Weight 350.24 g/mol
Cat. No. B13649204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide
Molecular FormulaC14H12BrN3OS
Molecular Weight350.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br
InChIInChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13-
InChIKeyZDBKSZKTCPOBFR-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KGP94 (2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide): A Selective Cathepsin L Inhibitor for Anti-Metastatic Research Procurement


2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide, widely referenced as KGP94 (CAS 1131456-28-4), is a functionalized benzophenone thiosemicarbazone that acts as a potent, reversible, time-dependent, and competitive small-molecule inhibitor of the lysosomal cysteine protease cathepsin L (CTSL) [1]. With a molecular formula of C14H12BrN3OS and a molecular weight of 350.23 g/mol, KGP94 incorporates a meta-bromo substituent on one aryl ring and a meta-hydroxy group on the second aryl ring—a substitution pattern identified through systematic structure-activity relationship (SAR) studies as critical for achieving both nanomolar inhibitory potency and marked selectivity over the closely related protease cathepsin B [2]. KGP94 has been advanced to preclinical evaluation for metastatic cancer and is commercially available from multiple vendors at purities exceeding 98% (HPLC), with a dedicated water-soluble phosphate prodrug (KGP420) developed to overcome its limited aqueous solubility for in vivo applications [3].

Why Generic Thiosemicarbazone Substitution Fails: Structural Determinants of KGP94's Activity Profile Demand Precise Chemical Identity


Benzophenone thiosemicarbazones as a class exhibit highly variable cathepsin L inhibitory activity depending on subtle changes to aryl ring substitution pattern, geometry, and electronic character. SAR analysis of a 36-compound library demonstrated that only analogs bearing a meta-bromo substituent on one aryl ring achieved IC50 values below 85 nM against cathepsin L, while regioisomeric or de-brominated analogs lost substantial potency [1]. Critically, the combination of 3-bromo and 3-hydroxy substitution in KGP94 confers a selectivity window of >52-fold over cathepsin B (IC50 >10,000 nM for cathepsin B vs. 189 nM for cathepsin L) [2]; close structural analogs such as (3,5-dibromophenyl)-(3-hydroxyphenyl) ketone thiosemicarbazone (compound 22) retain similar cathepsin L potency (IC50 = 202 nM) but introduce an additional bromine atom that alters physicochemical properties without improving activity [3]. Furthermore, the E/Z isomerization barrier of the imine bond in asymmetric thiosemicarbazones means that even nominally identical chemical compositions may exist as mixtures of stereoisomers with differing biological activity unless the synthesis and purification protocol specifically controls for the thermodynamically stable E-configuration [4]. These SAR findings collectively establish that generic substitution of KGP94 with a casually selected thiosemicarbazone analog—even one sharing the benzophenone core—will not reproduce KGP94's specific combination of potency, selectivity, and validated preclinical pharmacology.

KGP94 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Structural Analogs and Alternative Cathepsin L Inhibitor Chemotypes


Direct Head-to-Head Cathepsin L Inhibition Potency: KGP94 versus (3,5-Dibromophenyl)-(3-hydroxyphenyl) Ketone Thiosemicarbazone (Compound 22)

In a direct intra-study comparison, KGP94 inhibited human cathepsin L with an IC50 of 189 nM, while the close structural analog (3,5-dibromophenyl)-(3-hydroxyphenyl) ketone thiosemicarbazone (compound 22) gave an IC50 of 202 nM under identical assay conditions [1]. The marginal 13 nM difference (approximately 6.4% improvement for KGP94) indicates that the additional bromine atom at the 5-position of the dibromo analog provides no potency advantage, while introducing increased molecular weight, lipophilicity (inferred from the additional halogen), and synthetic complexity. This direct comparison establishes that KGP94 achieves equivalent or marginally superior target engagement with a simpler substitution pattern.

Cathepsin L inhibition Thiosemicarbazone SAR Enzyme inhibitor potency

Enzyme Selectivity Profile: KGP94 Cathepsin L vs. Cathepsin B Selectivity Window Exceeding 52-Fold

KGP94 demonstrates an IC50 for cathepsin B of >10,000 nM, yielding a selectivity ratio of >52-fold relative to its cathepsin L IC50 of 189 nM [1]. This selectivity profile is a class-level characteristic of the meta-bromo-substituted benzophenone thiosemicarbazone series: all six most active analogs from the 36-compound library (each bearing a meta-bromo substituent) displayed cathepsin B IC50 values >10,000 nM, indicating that the selectivity is dictated by the meta-bromo pharmacophore rather than being unique to KGP94 [2]. However, among commercially available cathepsin L inhibitor chemotypes, KGP94's combination of confirmed >52-fold selectivity with an established in vivo pharmacology package distinguishes it from earlier benzophenone thiosemicarbazone leads that lacked comprehensive selectivity documentation. For comparison, the benzoylbenzophenone thiosemicarbazone series (e.g., compound 32, IC50 = 8.1 nM for cathepsin L) achieves superior potency but represents a structurally distinct and less extensively characterized scaffold [3].

Protease selectivity Cathepsin B counter-screening Off-target profiling

Functional Anti-Invasive Efficacy in Metastatic Cancer Cells: Quantitative Reduction of Tumor Cell Invasion by KGP94

KGP94 at 25 μM (24-hour treatment) reduced the invasive capacity of PC-3ML human prostate cancer cells by 53% and MDA-MB-231 human breast cancer cells by 88% in Matrigel transwell invasion assays [1]. In the same study, KGP94 suppressed secreted cathepsin L activity by 94% in PC-3ML cells and 92% in MDA-MB-231 cells, demonstrating that the anti-invasive effect closely correlates with target engagement [1]. While other benzophenone thiosemicarbazones have also shown invasion inhibition (e.g., benzoylbenzophenone thiosemicarbazone 8 inhibited PC-3ML invasion by 92% at 5 μM, and analog 32 inhibited MDA-MB-231 invasion by 70% at 10 μM [2]), these comparator compounds belong to a structurally distinct benzoylbenzophenone subclass and were evaluated at different concentrations, precluding direct potency comparison. KGP94 is unique among the simple benzophenone thiosemicarbazones in having its anti-invasive activity validated across two independent laboratories and multiple cell lines, including under hypoxia- and acidosis-potentiated metastatic conditions that model the tumor microenvironment [3].

Cancer cell invasion Matrigel invasion assay Anti-metastatic activity

In Vivo Anti-Tumor and Anti-Metastatic Efficacy: C3H Mammary Carcinoma Growth Retardation and Prostate Cancer Bone Metastasis Reduction

KGP94 has demonstrated statistically significant in vivo efficacy in two independent murine models. In the C3H mouse mammary carcinoma model, KGP94 treatment produced significant tumor growth retardation against both recently implanted and established tumors [1]. In an NCR nu/nu male mouse model of prostate cancer bone metastasis, KGP94 administered intraperitoneally at 20 mg/kg once daily for 3 days diminished metastatic tumor load by 65%, reduced tumor angiogenesis by 58%, and increased overall survival rate [2]. A structurally related benzoylbenzophenone thiosemicarbazone (3-benzoylbenzophenone thiosemicarbazone 1) also showed tumor growth delay in the CDF1 mouse C3H mammary carcinoma model [3], but KGP94 remains unique among the simple benzophenone thiosemicarbazone subclass in having both primary tumor growth inhibition and distant metastasis reduction validated across independent laboratories, with quantifiable effect sizes on tumor burden, angiogenesis, and survival.

In vivo tumor model Bone metastasis Preclinical efficacy

Prodrug Advancement: KGP420 Provides 600-Fold Aqueous Solubility Enhancement Over Parent KGP94 with Retained Enzymatic Activation

KGP94 has limited aqueous solubility, which motivated the development of a water-soluble phosphate prodrug salt, KGP420 (CAS 2082762-29-4), prepared by phosphorylation of the phenolic 3-hydroxy group [1]. The phosphate prodrug KGP420 exhibited a remarkable 600-fold increase in aqueous solubility over the parent compound KGP94 and demonstrated stability in aqueous solution without disintegration, even after prolonged exposure at physiological temperature [1]. Enzymatic hydrolysis with alkaline phosphatase (ALP) confirmed that KGP420 is rapidly and completely converted to the active parent compound KGP94 [2]. This prodrug advancement is specific to KGP94 among the benzophenone thiosemicarbazone class and provides a practical solution for in vivo dosing that is not available for closely related analogs such as compound 22 or the 3-bromophenyl-2'-fluorophenyl analog 1, neither of which have reported prodrug formulations . The KGP420 prodrug also displayed low cytotoxicity to HUVEC normal cells (GI50 = 20.2 μM), comparable to the parent KGP94 safety profile [2].

Phosphate prodrug Aqueous solubility In vivo formulation

High-Impact Application Scenarios for KGP94 Procurement in Anti-Metastatic Drug Discovery and Cathepsin L Biology Research


Target Validation Studies Requiring Selective Pharmacological Inhibition of Cathepsin L Over Cathepsin B

Researchers investigating the specific role of cathepsin L in tumor cell invasion, extracellular matrix remodeling, or angiogenic switch mechanisms can use KGP94 to achieve selective cathepsin L blockade without confounding cathepsin B inhibition. The >52-fold selectivity window (cathepsin L IC50 = 189 nM vs. cathepsin B IC50 > 10,000 nM), documented across multiple independent studies [1], enables clean target deconvolution experiments. KGP94 should be used at concentrations of 10-25 μM for cellular assays, at which the compound suppresses secreted CTSL activity by 92-94% in PC-3ML and MDA-MB-231 cells while reducing invasion by 53-88% [2]. For experiments requiring discrimination between cathepsin L and cathepsin B contributions to a phenotype, KGP94 is the best-characterized small-molecule tool among the benzophenone thiosemicarbazone class.

In Vivo Preclinical Evaluation of Cathepsin L-Dependent Metastasis Using Validated Dosing Regimens

Investigators planning in vivo metastasis studies can procure KGP94 with the assurance of published, efficacious dosing protocols: intraperitoneal administration at 20 mg/kg once daily in murine models has been shown to reduce metastatic tumor burden by 65%, tumor angiogenesis by 58%, and improve survival in a prostate cancer bone metastasis model [1]. For primary tumor growth studies, KGP94 has demonstrated significant growth retardation in the C3H mouse mammary carcinoma model against both recently implanted and established tumors [2]. Importantly, for studies where aqueous solubility of the parent compound limits dosing flexibility, the water-soluble phosphate prodrug KGP420 (600-fold solubility enhancement) can be substituted, with enzymatic conversion to active KGP94 confirmed by alkaline phosphatase hydrolysis assays [3].

Structure-Activity Relationship (SAR) Benchmarking Using KGP94 as the Reference Benzophenone Thiosemicarbazone Scaffold

Medicinal chemistry teams optimizing cathepsin L inhibitors can use KGP94 as a well-characterized reference compound for SAR studies. KGP94's IC50 of 189 nM for cathepsin L, >52-fold selectivity over cathepsin B, and fully assigned spectroscopic data (including HRMS [M+H]+ calculated 349.9957, found 349.9964 [1]) establish it as a reproducible benchmark. The meta-bromo pharmacophore requirement for potency (confirmed by the finding that all six analogs with cathepsin L IC50 < 85 nM in the 36-compound library bear a meta-bromo substituent [2]) provides a clear structural hypothesis for derivative design. Comparative SAR can be assessed against: (a) the more potent 3-bromophenyl-2'-fluorophenyl analog 1 (cathepsin L IC50 < 85 nM but lacking in vivo characterization) [2]; (b) the benzoylbenzophenone series (e.g., compound 32, IC50 = 8.1 nM) which achieves higher potency through scaffold extension but represents a different chemical series [3].

Tumor Microenvironment Research Under Hypoxic and Acidotic Stress Conditions

For laboratories studying how the tumor microenvironment (TME) modulates metastatic potential, KGP94 is uniquely validated for experiments conducted under hypoxia and acidic pH conditions that mimic the TME. KGP94 treatment led to marked attenuation of tumor cell invasion and migration under both normal and aberrant microenvironmental conditions, with the compound's anti-invasive efficacy maintained when PC-3ML and MDA-MB-231 cells were exposed to hypoxia or acidosis [1]. This TME-independent efficacy distinguishes KGP94 from inhibitors whose activity may be compromised under the altered pH or redox conditions characteristic of the TME, and makes it a preferred tool for studies requiring consistent target engagement across the heterogeneous microenvironmental landscape of solid tumors.

Quote Request

Request a Quote for 2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.